Gemcitabine triphosphate
Overview
Description
Gemcitabine triphosphate is a phosphorylated form of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. It is an active metabolite of gemcitabine and plays a crucial role in its anticancer activity. This compound is known for its ability to interfere with DNA synthesis, leading to the inhibition of tumor growth and induction of apoptosis in malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemcitabine triphosphate is synthesized from gemcitabine through a series of phosphorylation reactions. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation by nucleoside diphosphate kinase to produce gemcitabine diphosphate and finally this compound .
Industrial Production Methods: Industrial production of this compound involves the use of enzymatic phosphorylation processes. These processes are optimized to ensure high yield and purity of the final product. The use of recombinant enzymes and advanced purification techniques, such as high-performance liquid chromatography, are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Gemcitabine triphosphate primarily undergoes substitution reactions, where it is incorporated into DNA in place of the natural nucleotides. This incorporation leads to the termination of DNA chain elongation and inhibition of DNA synthesis .
Common Reagents and Conditions: The phosphorylation reactions to produce this compound typically require the presence of ATP and specific kinases, such as deoxycytidine kinase and nucleoside diphosphate kinase. These reactions are carried out under physiological conditions, with optimal pH and temperature to ensure efficient conversion .
Major Products Formed: The major product formed from the phosphorylation of gemcitabine is this compound. This compound is the active form that exerts the anticancer effects of gemcitabine by interfering with DNA synthesis .
Scientific Research Applications
Gemcitabine triphosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study nucleoside analogs and their interactions with DNA. In biology, it is used to investigate the mechanisms of DNA synthesis and repair. In medicine, this compound is a key component of chemotherapy regimens for various cancers, including pancreatic, lung, breast, and ovarian cancers .
Mechanism of Action
Gemcitabine triphosphate is structurally similar to other nucleoside analogs, such as cytarabine and fludarabine. it has unique features that distinguish it from these compounds. Unlike cytarabine, this compound has a broader spectrum of antitumor activity and is effective against a wider range of cancers . Additionally, this compound has a self-potentiating effect, where its diphosphate form inhibits ribonucleotide reductase, enhancing its own incorporation into DNA .
Comparison with Similar Compounds
- Cytarabine
- Fludarabine
- Cladribine
- Decitabine
Gemcitabine triphosphate’s unique combination of DNA incorporation and ribonucleotide reductase inhibition makes it a potent and versatile chemotherapeutic agent .
Properties
IUPAC Name |
[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXEIOKAJSRQX-QPPQHZFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N3O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911928 | |
Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110988-86-8 | |
Record name | 2',2'-Difluorodeoxycytidine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110988868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-Deoxy-2,2-difluoro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCITABINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Q7SO4OZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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